RH01687

Vue d'ensemble

Description

Novel Inhibitor of ER Stress-Induced Death of Primary Human β Cells

RH01687 is a potent β-cell protector. KM10103 exhibits β-cell-protective activities against ER stress. Endoplasmic reticulum (ER) stress plays an important role in the decline in pancreatic β cell function and mass observed in type 2 diabetes.

Mécanisme D'action

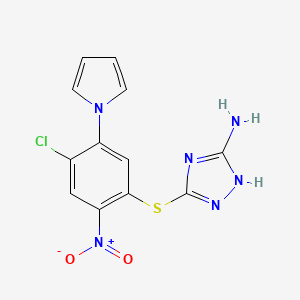

RH01687, also known as Maybridge1_006604 or 3-(4-chloro-2-nitro-5-pyrrol-1-ylphenyl)sulfanyl-1H-1,2,4-triazol-5-amine, is a compound with potential applications in the research of diabetes .

Target of Action

The primary target of this compound is the pancreatic β cells . These cells play a crucial role in the regulation of blood glucose levels by producing and releasing insulin, a hormone that allows cells to take in glucose and use it for energy .

Mode of Action

This compound exhibits β-cell-protective activities against endoplasmic reticulum (ER) stress . ER stress is a condition that occurs when the ER, a cellular organelle involved in protein synthesis and folding, becomes overwhelmed with misfolded proteins. This can lead to cell death, particularly in pancreatic β cells, which can contribute to the development of diabetes .

Biochemical Pathways

Its protective effect against er stress suggests that it may influence pathways related to protein synthesis and folding within the er .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The primary result of this compound’s action is the protection of pancreatic β cells against ER stress-induced cell death . This could potentially prevent or slow the progression of diabetes, a disease characterized by the loss of functional β cells .

Action Environment

Like all compounds, its action and stability could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .

Activité Biologique

RH01687 is a compound recognized for its significant protective effects on pancreatic β cells, particularly in the context of endoplasmic reticulum (ER) stress. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Overview of ER Stress and β Cell Function

Endoplasmic reticulum stress occurs when there is an accumulation of misfolded proteins within the ER, leading to a dysfunction that can trigger apoptosis in β cells. This stress is implicated in various metabolic disorders, including diabetes. The unfolded protein response (UPR) is activated as a cellular mechanism to restore homeostasis, but prolonged ER stress can lead to cell death if not resolved.

This compound has been shown to exert its protective effects through several mechanisms:

- Inhibition of Pro-apoptotic Factors : this compound significantly reduces the expression of CHOP (C/EBP homologous protein), a key pro-apoptotic factor associated with ER stress. In studies, treatment with this compound led to a marked decrease in CHOP levels in β cells subjected to ER stressors such as tunicamycin (Tm) .

- Restoration of Insulin Secretion : In experiments with INS-1 cells (a rat insulinoma cell line), this compound restored glucose-stimulated insulin secretion (GSIS) that was inhibited by Tm. This indicates that this compound not only protects against cell death but also preserves functional β cell activity .

- Modulation of UPR Pathways : The compound appears to target different branches of the UPR. For instance, while it reduces CHOP expression, it also affects other pro-apoptotic markers differently from telithromycin, another compound studied alongside this compound .

Table 1: Summary of Biological Activity of this compound

Case Studies

Case Study 1: Protection Against ER Stress-Induced Apoptosis

In a controlled laboratory setting, this compound was tested on primary human β cells exposed to various ER stressors. The results indicated that treatment with this compound significantly reduced cell death compared to untreated controls. This study highlighted the potential for this compound to be used as a therapeutic agent in conditions characterized by high levels of ER stress, such as type 2 diabetes.

Case Study 2: Combination Therapy with Telithromycin

A study investigated the combined effects of this compound and telithromycin on β cell survival under ER stress conditions. The combination treatment resulted in enhanced survival rates compared to either compound alone, suggesting a synergistic effect that could be exploited for therapeutic purposes .

Propriétés

IUPAC Name |

3-(4-chloro-2-nitro-5-pyrrol-1-ylphenyl)sulfanyl-1H-1,2,4-triazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN6O2S/c13-7-5-9(19(20)21)10(22-12-15-11(14)16-17-12)6-8(7)18-3-1-2-4-18/h1-6H,(H3,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVTVNWNYFQVMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=C(C=C2Cl)[N+](=O)[O-])SC3=NNC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.